3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C14H13NO3 This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-N-hydroxy-N-(3-chlorophenyl)prop-2-enamide
- 3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide
- 3-(Furan-2-yl)-N-hydroxy-N-(3-methylphenyl)prop-2-enamide
Uniqueness
3-(Furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound compared to its analogs.
Properties
CAS No. |
112667-99-9 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-hydroxy-N-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H13NO4/c1-18-13-5-2-4-11(10-13)15(17)14(16)8-7-12-6-3-9-19-12/h2-10,17H,1H3 |
InChI Key |
YEIJVOBIBFHHQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(C(=O)C=CC2=CC=CO2)O |
Origin of Product |
United States |
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